molecular formula C16H14Cl2N2O3 B2373423 (4-(2,4-Dichlorobenzoyl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 831205-42-6

(4-(2,4-Dichlorobenzoyl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No. B2373423
CAS RN: 831205-42-6
M. Wt: 353.2
InChI Key: DJDOZTMTBLPPBW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with a piperazine ring and multiple functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .

Scientific Research Applications

Corrosion Inhibition

Studies have demonstrated the effectiveness of related compounds as corrosion inhibitors for mild steel in acidic media. For instance, Singaravelu et al. (2022) explored the inhibitive effect of [4-(4-aminobenzoyl)piperazin-1-yl)(furan-2-yl)methanone (4-4-ABPFM) and its analogs, finding significant inhibition efficiencies that suggest the potential of these compounds in protecting metals against corrosion. This research highlights the role of such compounds in industrial applications where corrosion resistance is critical (Singaravelu, Bhadusha, & Dharmalingam, 2022).

Pharmacological Evaluation

In the realm of pharmacology, derivatives of the compound have been synthesized and evaluated for their potential as therapeutic agents. Kumar et al. (2017) synthesized a series of derivatives and assessed their antidepressant and antianxiety activities, providing a foundation for further investigation into their clinical applications (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).

Synthesis Methodologies

Research has also focused on the development of novel synthetic routes for these compounds, offering insights into their chemical properties and potential applications in material science and drug development. For example, Reddy et al. (2012) explored the synthesis of oxazine and thiazine derivatives via aza-Piancatelli rearrangement, showcasing the versatility of furan-based compounds in organic synthesis (Reddy, Reddy, Lakshumma, Narasimhulu, Yadav, Sridhar, Reddy, & Kunwar, 2012).

properties

IUPAC Name

(2,4-dichlorophenyl)-[4-(furan-2-carbonyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O3/c17-11-3-4-12(13(18)10-11)15(21)19-5-7-20(8-6-19)16(22)14-2-1-9-23-14/h1-4,9-10H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDOZTMTBLPPBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=C(C=C(C=C2)Cl)Cl)C(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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